molecular formula C15H14ClNO2 B034777 Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate CAS No. 108715-11-3

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B034777
CAS No.: 108715-11-3
M. Wt: 275.73 g/mol
InChI Key: DLVNZWGMQHOLOW-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-inflammatory Potential : A study on a similar compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, highlighted its potential as an anti-inflammatory agent due to its unique crystal structure and intermolecular interactions (Liang Xiao-lon, 2015).

  • Pharmaceutical Applications : Another compound, Ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, was identified as a potential mild CypD inhibitor with β-secretase inhibitory properties, suggesting its use in pharmaceuticals (Mary et al., 2015).

  • Antimicrobial Properties : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized through an unusual protocol, showed notable antimicrobial properties, indicating its potential for pharmaceutical use (Achutha et al., 2017).

  • Synthetic Intermediate for Production : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a related compound, serves as a synthetic intermediate in production processes (Kiely, 1991).

  • Chemical Reactions and Analyses : Various other studies have focused on the chemical reactions, molecular structures, and synthesis methods of similar compounds, highlighting their diverse applications in fields such as organic synthesis, catalysis, and material science. These include studies on pyran derivatives, pyrazole derivatives, and other related compounds (Nadzhafova, 2002; Śladowska, 1992; Yang, 2009; Zhu et al., 2003; Debnath et al., 2020).

Properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVNZWGMQHOLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358500
Record name Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108715-11-3
Record name Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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